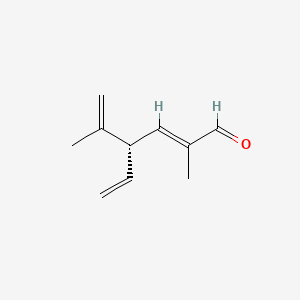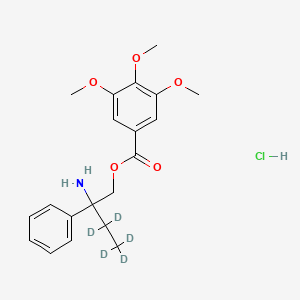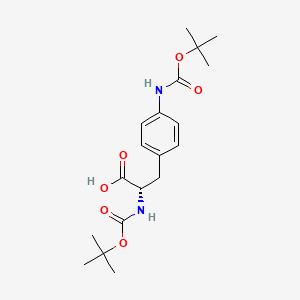
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. The exact synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
科学的研究の応用
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
作用機序
The mechanism by which (2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which this compound is used.
類似化合物との比較
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as pregabalin and gabapentin share structural similarities with this compound.
Uniqueness: this compound’s unique chemical structure allows it to interact with different molecular targets, offering distinct advantages in certain applications compared to similar compounds.
特性
CAS番号 |
19889-93-1 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.221 |
IUPAC名 |
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dienal |
InChI |
InChI=1S/C10H14O/c1-5-10(8(2)3)6-9(4)7-11/h5-7,10H,1-2H2,3-4H3/b9-6+/t10-/m0/s1 |
InChIキー |
ZAHSWUIALVFBCT-ZKXNXJMVSA-N |
SMILES |
CC(=C)C(C=C)C=C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)








